![molecular formula C9H8N2O2 B168938 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 133427-10-8](/img/structure/B168938.png)
2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid
Overview
Description
2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid is a chemical compound with the molecular weight of 176.17 . It is a pale-yellow to yellow-brown solid and its IUPAC name is 2-methylimidazo[1,2-a]pyridine-8-carboxylic acid .
Synthesis Analysis
The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This leads to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis
The InChI code for 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid is1S/C9H8N2O2/c1-6-5-11-4-2-3-7(9(12)13)8(11)10-6/h2-5H,1H3,(H,12,13)
. This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis
2-Methylimidazo[1,2-a]pyridine can further react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these compounds was confirmed by X-ray structural analysis .Physical And Chemical Properties Analysis
2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid is a pale-yellow to yellow-brown solid . It is stored at room temperature .Scientific Research Applications
Optoelectronic Devices
Imidazo[1,2-a]pyridine derivatives have been reported to show promise in the development of optoelectronic devices due to their luminescent properties .
Sensors
These compounds are also utilized in sensor technology, where their sensitivity to various stimuli can be harnessed for detecting specific chemical or physical changes .
Pharmaceuticals Anti-Cancer Drugs
In the pharmaceutical field, imidazo[1,2-a]pyridine derivatives have been explored as potential anti-cancer drugs. Their structural characteristics allow for modifications that can target cancer cells .
Microscopy and Imaging
Due to their luminescent properties, these compounds can serve as emitters for confocal microscopy and imaging, aiding in biological and medical research .
Antimicrobial Action
Research has been conducted to explore the antimicrobial action of certain imidazo[1,2-a]pyridine derivatives against bacteria such as Staphylococcus aureus .
Material Science
The structural character of imidazopyridines makes them useful in material science applications .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine derivatives have been used in a wide range of applications in medicinal chemistry . They have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . They are also found in the molecules of many active pharmaceutical ingredients . Therefore, future research may focus on exploring these applications further and developing new derivatives with enhanced properties.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .
Mode of Action
It’s known that imidazo[1,2-a]pyridine analogues can exhibit significant activity against various diseases .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been reported to impact a variety of biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit a wide range of biological effects .
properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-11-4-2-3-7(9(12)13)8(11)10-6/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVZTFKLJNMYJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C(C2=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.